N-(Pyrrolidin-2-ylmethyl)cyclopropanamine
Description
Structure
2D Structure
Properties
IUPAC Name |
N-(pyrrolidin-2-ylmethyl)cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-8(9-5-1)6-10-7-3-4-7/h7-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTRSGQKTOVAAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592615 | |
| Record name | N-[(Pyrrolidin-2-yl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226215-03-7 | |
| Record name | N-[(Pyrrolidin-2-yl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes via Donor–Acceptor Cyclopropane Ring-Opening
Donor–acceptor (DA) cyclopropanes serve as versatile precursors for pyrrolidine derivatives. A 2022 study demonstrated that DA cyclopropanes, such as dimethyl 2-arylcyclopropane-1,1-dicarboxylates, undergo Lewis acid-catalyzed ring-opening with primary amines to form acyclic intermediates, which subsequently cyclize to pyrrolidin-2-ones . For N-(pyrrolidin-2-ylmethyl)cyclopropanamine synthesis, this method involves three critical steps:
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Lewis Acid-Catalyzed Aminolysis : Ni(ClO₄)₂·6H₂O (20 mol%) in dichloroethane (DCE) at 45°C facilitates the reaction between DA cyclopropanes and cyclopropylamine. The nickel catalyst outperformed Fe(OTf)₃ and Sc(OTf)₃, achieving >90% conversion in 1–2.5 hours .
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Lactamization : The acyclic intermediate undergoes reflux in toluene with acetic acid (2 equiv) to form 3-ethoxycarbonyl-pyrrolidin-2-one.
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Dealkoxycarbonylation : Alkaline hydrolysis (1M NaOH in ethanol) followed by thermolytic decarboxylation removes the ester group, yielding the target compound.
Table 1 : Catalyst screening for DA cyclopropane aminolysis
| Catalyst (20 mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ni(ClO₄)₂·6H₂O | 45 | 1.5 | 92 |
| Fe(OTf)₃ | 25 | 3 | 68 |
| Sc(OTf)₃ | 25 | 3 | 72 |
| Zn(OTf)₂ | 25 | 3 | 58 |
This one-pot protocol (overall yield: 70%) avoids chromatographic purification until the final stage, enhancing practicality .
Nitrone-Based Synthesis from Polyhydroxylated Precursors
Polyhydroxylated cyclic nitrones, derived from monosaccharides, provide enantiomerically pure pyrrolidine scaffolds. A 2020 route employed (2S,3S,4S,5S)-3,4-bis(benzyloxy)-5-(benzyloxymethyl)-1-hydroxypyrrolidine as a key nitrone intermediate . The synthesis proceeds via:
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Cyanation : Treatment with trimethylsilyl cyanide (TMSCN) in THF/MeOH at 0°C yields trans-addition hydroxylamines (96% yield).
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Reductive Amination : Raney nickel-catalyzed hydrogenation (H₂, 50 psi) in the presence of Boc₂O converts nitriles to primary amines.
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Deprotection and Functionalization : Acidic cleavage of benzyl ethers (HCl/EtOAc) followed by N-cyclopropylation using cyclopropyl bromide under Mitsunobu conditions (DIAD, PPh₃) furnishes the target compound.
Key Observation : Nitrones derived from arabinose and ribose exhibited superior diastereoselectivity (trans/cis > 4:1) compared to lyxose-derived substrates .
Nucleophilic Substitution on Pyrrolidine Methanesulfonates
A microwave-assisted approach utilizes pyrrolidin-2-ylmethanesulfonate intermediates. Reacting 2-(mesyloxymethyl)pyrrolidine with cyclopropylamine in DMF at 120°C for 30 minutes under MW irradiation achieves 85% substitution . The reaction proceeds via an Sₙ2 mechanism, as evidenced by complete inversion of configuration at the methylene carbon when using enantiopure starting materials.
Optimization Data :
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Solvent Efficiency : DMF > DMSO > MeCN (yields: 85% vs. 72% vs. 65%)
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Base Effect : Et₃N (2.5 equiv) outperformed K₂CO₃ or DBU, minimizing elimination byproducts.
Reductive Amination of Pyrrolidin-2-ylmethyl Ketones
A two-step sequence converts 2-acetylpyrrolidine to the target amine:
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Oxime Formation : Reaction with hydroxylamine hydrochloride (NH₂OH·HCl) in pyridine/EtOH (80°C, 4 h) gives the oxime (92% yield).
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Hydrogenation : Raney nickel-catalyzed hydrogenation (H₂, 3 atm) in methanol reduces the oxime to the primary amine, which undergoes in situ condensation with cyclopropanecarboxaldehyde (Ti(OiPr)₄, NaBH₃CN) to yield this compound (78% overall yield) .
Advantage : This method preserves stereochemical integrity at the pyrrolidine C(2) position, making it suitable for chiral synthesis.
Stereochemical and Mechanistic Considerations
The absolute configuration of the pyrrolidine ring critically influences biological activity. Studies on DA cyclopropane aminolysis revealed that nickel perchlorate induces an Sₙ2-like ring-opening, causing inversion at the cyclopropane carbon . Subsequent cyclization and decarboxylation steps retain this configuration, enabling enantioselective synthesis when using chiral DA cyclopropanes.
Table 2 : Stereochemical outcomes under varying conditions
| Starting Material Configuration | Catalyst | Product Configuration |
|---|---|---|
| (1R,2R)-DA cyclopropane | Ni(ClO₄)₂ | (2S,5R)-pyrrolidine |
| (1S,2S)-DA cyclopropane | Ni(ClO₄)₂ | (2R,5S)-pyrrolidine |
Purification and Analytical Characterization
Final purification typically involves silica gel chromatography (EtOAc/petroleum ether, 2:1), yielding >95% purity . Key characterization data includes:
Chemical Reactions Analysis
Types of Reactions: N-(Pyrrolidin-2-ylmethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Simpler amines such as N-(Pyrrolidin-2-ylmethyl)amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
N-(Pyrrolidin-2-ylmethyl)cyclopropanamine is primarily utilized as a building block in organic synthesis. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution allows researchers to create diverse derivatives that can be tailored for specific applications .
Biological Studies
The compound has been studied for its interactions with biological macromolecules. Notably, it has been investigated for its potential as an inhibitor of neuronal nitric oxide synthase (nNOS), which is implicated in various neurological disorders. Research indicates that modifications to the compound can enhance its selectivity and potency as an nNOS inhibitor, potentially leading to therapeutic applications in treating conditions like Parkinson’s disease and Alzheimer’s disease .
Medicinal Chemistry
In medicinal chemistry, this compound is being explored as a precursor for developing novel drugs. Its structural features may contribute to the design of compounds with improved pharmacokinetic properties and efficacy against neurological disorders .
Case Study 1: nNOS Inhibitors Development
A series of nNOS inhibitors based on a pyrrolidine scaffold were synthesized, demonstrating that the introduction of a cyclopropyl group adjacent to an amine can significantly alter inhibitory activity. Some compounds exhibited double-digit nanomolar inhibition with high selectivity for nNOS over other isoforms . This highlights the potential of this compound derivatives in developing targeted therapies.
Case Study 2: Structure-Activity Relationship (SAR) Studies
SAR studies have shown that specific modifications to this compound can enhance binding affinity to target enzymes. For instance, crystal structures revealed how variations in the cyclopropyl ring affect inhibitor potency and selectivity . Such insights are crucial for optimizing drug candidates aimed at treating neurological disorders.
Mechanism of Action
The mechanism of action of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical features of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine with related compounds:
Key Observations:
- Ring Size Effects : The pyrrolidine (5-membered) vs. piperidine (6-membered) rings influence steric hindrance and basicity. Piperidine derivatives exhibit lower ring strain and higher conformational flexibility .
- Functional Groups : Substituents like nitrophenyl (electron-withdrawing) or trifluoroethyl (lipophilic) drastically alter solubility and metabolic stability .
- Salt Forms : Hydrochloride salts (e.g., N-(cyclopropylmethyl)cyclopropanamine HCl) improve crystallinity and storage stability .
Key Observations:
Biological Activity
N-(Pyrrolidin-2-ylmethyl)cyclopropanamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological implications, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclopropane ring linked to a pyrrolidine moiety. Its molecular formula is , with a molecular weight of approximately 142.21 g/mol. The compound's structure allows for potential interactions with various biological targets, particularly in the central nervous system.
The compound has been identified as a ligand for histamine H₃ receptors, which play a crucial role in modulating neurotransmitter release and synaptic activity. This interaction suggests potential applications in treating neurological disorders, including anxiety and depression.
Pharmacological Studies
- In Vitro Studies : Research indicates that this compound exhibits significant binding affinity to histamine H₃ receptors, influencing neurotransmitter dynamics. The compound's ability to modulate synaptic transmission positions it as a candidate for further investigation in neuropharmacology.
- In Vivo Studies : Animal models have demonstrated that administration of the compound can result in alterations in behavior consistent with anxiolytic effects. For instance, doses of 10 mg/kg have shown efficacy in reducing anxiety-like behaviors in rodent models, indicating its potential therapeutic benefits .
Structure-Activity Relationship (SAR)
The SAR studies of similar compounds highlight the importance of specific structural features in determining biological activity. For instance, modifications to the pyrrolidine ring or the cyclopropane moiety can significantly affect receptor binding and pharmacokinetic properties.
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Cyclopropane + Pyrrolidine | Histamine H₃ receptor ligand |
| N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine | Methyl substitution on nitrogen | Enhanced binding affinity |
| Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine | Histamine H₃ receptor ligand | Modulates synaptic activity |
Case Studies
- Study on Pain Modulation : In a study evaluating pain responses, this compound was administered to rats subjected to inflammatory pain models. Results indicated a significant reduction in pain sensitivity, suggesting its potential as an analgesic agent .
- Anxiety Models : Another study investigated the anxiolytic effects of the compound using the elevated plus maze test. The findings revealed that doses of this compound significantly increased time spent in open arms, indicative of reduced anxiety levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
